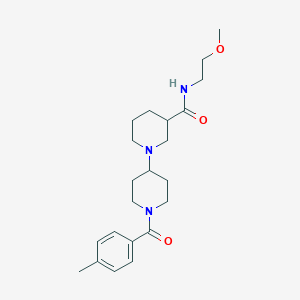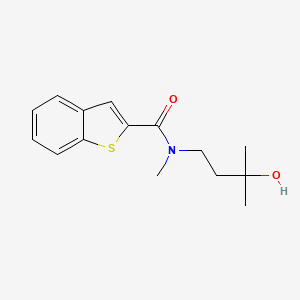
N-(2-methoxyethyl)-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is often referred to as Mecamylamine and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
Mecamylamine acts as a non-competitive antagonist of nAChRs. It binds to the receptor in a way that prevents the binding of acetylcholine, the natural ligand of the receptor. This results in the inhibition of the receptor's activity and the downstream signaling pathways that it activates.
Biochemical and Physiological Effects:
Mecamylamine has been found to have a variety of biochemical and physiological effects. It has been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It also affects the activity of the sympathetic and parasympathetic nervous systems. Additionally, it has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mecamylamine has several advantages for lab experiments. It is a potent and selective antagonist of nAChRs, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments.
However, there are also some limitations to the use of Mecamylamine in lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of results. Additionally, its potency and selectivity can vary depending on the type of nAChR being studied.
Direcciones Futuras
There are several potential future directions for the study of Mecamylamine. One area of interest is its potential use in the treatment of addiction. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of inflammatory diseases. It has been found to have anti-inflammatory effects in animal models of inflammation.
Conclusion:
In conclusion, Mecamylamine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent antagonist of nAChRs and has a variety of biochemical and physiological effects. While it has some limitations, it is a useful tool for studying the role of nAChRs in various physiological and pathological processes. There are several potential future directions for the study of Mecamylamine, including its use in the treatment of addiction and inflammatory diseases.
Métodos De Síntesis
Mecamylamine can be synthesized through a multi-step process. The first step involves the reaction of p-toluidine with 4-methylbenzoyl chloride to form 4-methyl-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with 1,4-bis(piperidin-1-yl)butane-1,4-dione to form N-(4-methylbenzoyl)-1-(4-piperidinyl)-1,4-piperidine dicarboximide. Finally, this compound is reacted with 2-methoxyethylamine to yield Mecamylamine.
Aplicaciones Científicas De Investigación
Mecamylamine has been extensively studied for its potential use in scientific research. It has been found to be a potent antagonist of nicotinic acetylcholine receptors (nAChRs). This makes it a useful tool for studying the role of nAChRs in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(4-methylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-17-5-7-18(8-6-17)22(27)24-13-9-20(10-14-24)25-12-3-4-19(16-25)21(26)23-11-15-28-2/h5-8,19-20H,3-4,9-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPRYHXJMXDCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345246.png)
![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)
![methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
![8-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345272.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B5345291.png)
![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)

![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345320.png)
![1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5345330.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-5-methoxyphenol](/img/structure/B5345348.png)
![5-[(3-methoxyphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5345357.png)